molecular formula C8H4BrF3N2 B2934455 5-Bromo-4-(trifluoromethyl)-1H-indazole CAS No. 1385821-29-3

5-Bromo-4-(trifluoromethyl)-1H-indazole

Cat. No.: B2934455
CAS No.: 1385821-29-3
M. Wt: 265.033
InChI Key: FECZIZNDPJXBMQ-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)-1H-indazole (CAS 1385821-29-3) is a high-value indazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C8H4BrF3N2 and a molecular weight of 265.03 . The indazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities . Researchers utilize this bromo- and trifluoromethyl-substituted heterocycle as a key synthetic intermediate in the development of novel bioactive molecules. Indazole-based compounds have demonstrated impressive biological activities, including serving as potent anti-cancer agents, selective enzyme inhibitors, and anti-inflammatory drugs . The presence of both bromo and trifluoromethyl functional groups on the indazole core makes this compound a versatile building block for further functionalization via cross-coupling reactions and other synthetic transformations, facilitating the exploration of structure-activity relationships (SAR) in lead optimization campaigns . The product is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and may cause skin, eye, and respiratory irritation . Recommended precautionary measures include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and not breathing its dust . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-6-4(3-13-14-6)7(5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZIZNDPJXBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 4 Trifluoromethyl 1h Indazole

Historical and Evolving Approaches to Indazole Ring System Construction

The construction of the indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been a subject of study for over a century. Historically, methods often involved intramolecular cyclization reactions of appropriately substituted benzene derivatives. A classic approach involves the diazotization of o-toluidines followed by ring closure. organic-chemistry.org Another foundational method is the reductive cyclization of 2-nitrobenzyl derivatives or related compounds, which forms the crucial N-N bond. diva-portal.orgorganic-chemistry.org

Modern synthetic chemistry has introduced a host of more sophisticated and efficient methods, largely driven by the advent of transition-metal catalysis. These evolving approaches offer milder reaction conditions, greater functional group tolerance, and novel pathways to the indazole core. nih.gov Key strategies include:

Palladium- and Copper-Catalyzed Cyclizations: These metals are widely used to facilitate intramolecular C-N or N-N bond formation. For instance, palladium-catalyzed intramolecular C-H amination of hydrazones or copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives are powerful methods for constructing the indazole ring. organic-chemistry.orgmdpi.com

[3+2] Annulation Reactions: This approach involves the cycloaddition of a three-atom component and a two-atom component. A common example is the reaction of arynes with diazo compounds or hydrazones, which can efficiently generate the 1H-indazole skeleton under mild conditions. organic-chemistry.orgnih.govnih.gov

Reductive Cyclization: Modern variations of the classical approach, such as the reductive cyclization of ortho-imino-nitrobenzene substrates promoted by reagents like tri-n-butylphosphine, provide a mild and efficient one-pot synthesis of 2H-indazoles. organic-chemistry.org

Oxidative Cyclization: An alternative to reductive methods involves the N-N bond-forming oxidative cyclization of precursors like 2-aminomethyl-phenylamines, which can selectively produce various indazole tautomers. organic-chemistry.org

These evolving catalytic and annulation strategies have significantly broadened the scope of accessible indazole derivatives, allowing for the synthesis of complex structures required for pharmaceutical and materials science applications.

Synthetic Strategies for Regioselective Bromination at the 5-Position

Achieving regioselective bromination at the 5-position of a pre-formed indazole ring via direct electrophilic aromatic substitution is challenging. The electronic nature of the indazole system typically directs electrophiles to other positions, most commonly the C3 and C7 positions. nih.govchim.it While various conditions using reagents like N-bromosuccinimide (NBS) have been explored for indazole bromination, they often result in a mixture of products or favor substitution at positions other than C5. nih.govnih.gov

Consequently, the most effective and reliable strategy for ensuring the bromine atom is located exclusively at the 5-position is to introduce it onto the aromatic precursor before the indazole ring is formed. This is a cornerstone of a linear synthetic approach where regiochemistry is controlled at an early stage.

A well-established route for a similarly substituted compound, 5-bromo-4-fluoro-1H-indazole, begins with 3-fluoro-2-methylaniline (B146951). google.com This precursor is first brominated, and the directing effects of the existing amino and fluoro groups guide the incoming bromine to the desired position. The resulting 4-bromo-3-fluoro-2-methylaniline (B2806307) is then cyclized to form the indazole. This precursor-based strategy guarantees the final product is the 5-bromo isomer. This approach avoids the regioselectivity issues inherent in the direct halogenation of the heterocyclic system.

Approaches to the Introduction of Trifluoromethyl Groups at the 4-Position

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a critical transformation in medicinal chemistry. However, direct C-H trifluoromethylation at the 4-position of an indazole ring is synthetically difficult due to the inherent reactivity patterns of the heterocycle. Electrophilic trifluoromethylation often requires specific directing groups or occurs at more electronically activated positions.

Therefore, as with the bromination strategy, the most practical approach for the synthesis of 5-Bromo-4-(trifluoromethyl)-1H-indazole is to utilize a starting material that already contains the trifluoromethyl group at the correct position. The synthesis would begin with a trifluoromethyl-substituted aniline (B41778) or toluene (B28343) derivative. For example, a plausible precursor would be a substituted 2-methylaniline bearing a trifluoromethyl group. This precursor would then be subjected to bromination and subsequent cyclization to form the indazole ring.

While direct trifluoromethylation of the indazole is not the preferred route for this specific isomer, a variety of powerful electrophilic trifluoromethylating reagents exist for general use, including:

Hypervalent Iodine Reagents (e.g., Togni Reagents): These are widely used for the direct trifluoromethylation of a range of nucleophiles, including heterocycles, under mild conditions. conicet.gov.arenamine.netenamine.netwikipedia.org

Sulfonium Salts (e.g., Umemoto Reagents): These reagents are effective electrophilic "CF3+" sources capable of trifluoromethylating arenes, alkenes, and various C-nucleophiles. tcichemicals.comenamine.netrsc.orgnih.gov

These reagents are typically employed in late-stage functionalization, but achieving C4 selectivity on an indazole would remain a significant challenge without a suitable directing group.

Convergent and Linear Synthesis Routes to this compound

The construction of a complex molecule like this compound can be approached through two primary strategic plans: linear and convergent synthesis.

For the target compound, a linear approach is the most documented and logical strategy, primarily due to the challenges in controlling regioselectivity via direct functionalization. A plausible linear synthesis is outlined below:

Starting Material: Begin with a commercially available precursor such as 2-methyl-3-(trifluoromethyl)aniline.

Bromination: Subject the aniline to electrophilic bromination using a reagent like N-bromosuccinimide (NBS). The activating, ortho-para directing amino group and the deactivating, meta-directing trifluoromethyl group would direct the bromine to the position para to the amine, yielding 5-bromo-2-methyl-3-(trifluoromethyl)aniline (B1450667).

Cyclization: Convert the resulting substituted aniline into the indazole. This is typically achieved through diazotization of the amino group (e.g., using sodium nitrite (B80452) or isoamyl nitrite) followed by intramolecular cyclization. google.com

A hypothetical convergent synthesis could involve coupling two complex fragments. For example, a suitably protected hydrazine could be coupled with a highly functionalized aryl halide, such as 1,4-dibromo-2-(trifluoromethyl)benzene, via a palladium-catalyzed cross-coupling reaction. A subsequent intramolecular catalytic reaction would then form the indazole ring.

The key step in many synthetic routes to this compound is the formation of the bicyclic indazole core. Several types of cyclocondensation and intramolecular cyclization reactions are employed for this purpose:

Davis–Beirut Reaction/Jacobson Indazole Synthesis: This involves the cyclization of o-acyl- or o-aroyl-N-acetyl-N-arylhydrazines or the diazotization of o-toluidines. The cyclization of a precursor like 5-bromo-2-methyl-3-(trifluoromethyl)aniline via diazotization is a prime example of this type of reaction.

Reductive Cyclization of o-Nitro Precursors: A common strategy involves the synthesis of a 2-nitrobenzaldehyde (B1664092) or 2-nitrobenzyl derivative which, upon reduction of the nitro group, cyclizes to form the indazole N-N bond. diva-portal.orgorganic-chemistry.org For the target molecule, this would require the synthesis of a precursor like 2-amino-5-bromo-4-(trifluoromethyl)benzaldehyde, which can be challenging. orgsyn.orgbldpharm.com

Condensation with Hydrazine: A straightforward method involves the condensation of a 2-halobenzaldehyde with hydrazine. openlabnotebooks.org The initial hydrazone intermediate undergoes an intramolecular nucleophilic aromatic substitution to close the ring.

Functional group interconversion (FGI) offers alternative pathways to introduce the required bromo and trifluoromethyl substituents, often by transforming a more easily installed group.

Introduction of Bromine: While direct bromination of the precursor aniline is most efficient, an alternative could involve a Sandmeyer-type reaction. One could start with a diamino precursor, selectively protect one amine, diazotize the other, and then introduce the bromine atom using CuBr.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be installed on an aromatic ring through various methods, often involving a pre-existing functional group. A common method is the copper-mediated trifluoromethylation of an aryl iodide or bromide using reagents like (trifluoromethyl)trimethylsilane (B129416) (Ruppert-Prakash reagent) or potassium trifluoroacetate. This allows an aryl halide, which can be readily prepared, to be converted into the desired trifluoromethyl-substituted arene.

Catalytic Systems and Reagents for Efficient Synthesis

The synthesis of complex indazoles relies on a diverse toolkit of catalysts and reagents to perform key transformations efficiently and selectively. The choice of system depends on the specific synthetic strategy being employed, whether it involves ring formation, cross-coupling, or functional group installation.

Transformation TypeCatalytic System / ReagentPurpose and ApplicationReference
Indazole Ring FormationPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands (e.g., XPhos, BINAP)Catalyzes intramolecular C-N bond formation and C-H activation/amination for cyclization. organic-chemistry.orgopenlabnotebooks.orgmdpi.com
Copper (e.g., CuI, Cu₂O)Mediates Ullmann-type couplings and intramolecular amination reactions to form the N-N or C-N bond. organic-chemistry.orgmdpi.com
BrominationN-Bromosuccinimide (NBS)Standard electrophilic brominating agent for aromatic rings, used on aniline precursors for regiocontrol. nih.govchim.it
Dibromohydantoin (DBDMH)An alternative bromine source for the halogenation of indazoles, often used under specific conditions like ultrasound assistance. nih.gov
TrifluoromethylationTogni Reagents (Hypervalent Iodine)Electrophilic trifluoromethylating agents for direct functionalization of various nucleophiles. conicet.gov.arenamine.netenamine.net
Umemoto Reagents (Sulfonium Salts)Powerful electrophilic "CF₃⁺" sources used for the trifluoromethylation of C-H bonds and other nucleophiles. tcichemicals.comenamine.netrsc.org
Cyclization via DiazotizationSodium Nitrite (NaNO₂) / Isoamyl NitriteReagents used to convert a primary aromatic amine into a diazonium salt, which subsequently cyclizes to form the indazole ring. google.com

Optimization of Reaction Parameters and Scale-Up Considerations

The efficient synthesis of substituted indazoles, including this compound, is contingent upon the meticulous optimization of several key reaction parameters. These parameters influence not only the yield and purity of the final product but also the economic viability and safety of the process, particularly during large-scale production.

Key Reaction Parameters for Optimization:

Solvent Selection: The choice of solvent is critical and can significantly impact reaction rates and yields. For the formation of the indazole ring, solvents such as acetonitrile (B52724) have been utilized. google.com The polarity and boiling point of the solvent must be carefully selected to ensure all reactants remain in solution and to allow for appropriate reaction temperatures.

Temperature Control: Temperature is a crucial factor in controlling the rate of reaction and minimizing the formation of byproducts. For instance, in bromination reactions leading to precursors of similar indazoles, temperatures are often controlled at low levels (e.g., below 10°C) to manage the exothermic nature of the reaction and ensure regioselectivity. google.com Conversely, cyclization steps may require elevated temperatures to proceed at a reasonable rate.

Reagent Stoichiometry: The molar ratio of reactants must be carefully optimized. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to purification challenges and increased cost. For example, in the synthesis of related compounds, the amount of the cyclizing agent is a parameter that is often fine-tuned.

Catalyst Loading and Selection: In synthetic routes that employ catalysts, such as palladium-catalyzed cross-coupling reactions to introduce substituents, the choice of catalyst, ligand, and catalyst loading are paramount. Optimization is necessary to achieve high conversion with minimal catalyst usage, which is a significant cost driver on an industrial scale.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. google.com Stopping the reaction too early results in incomplete conversion, while extended reaction times can lead to the formation of degradation products.

Scale-Up Considerations and Challenges:

Transitioning a synthetic route from the laboratory bench to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Heat Transfer: Exothermic reactions that are easily managed in a laboratory flask can become hazardous on a large scale due to the reduced surface-area-to-volume ratio of large reactors. This can lead to thermal runaways. Therefore, efficient heat exchange systems and careful control of addition rates are critical.

Mass Transfer: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper mixing of reactants. What is easily achieved in a small flask can be challenging in a large reactor, potentially leading to localized "hot spots" or incomplete reactions.

Purification: Purification methods that are practical on a small scale, such as column chromatography, are often not economically feasible for large-scale production. Alternative purification techniques like crystallization or distillation must be developed and optimized. The choice of crystallization solvent is a critical parameter that needs to be carefully selected to ensure high recovery of the product with the desired purity.

Process Safety: A thorough understanding of the thermal stability of all reactants, intermediates, and the final product is essential. The potential for runaway reactions or the formation of hazardous byproducts must be rigorously assessed. The introduction of a trifluoromethyl group can present specific challenges in synthesis. acs.org

Material Handling: The physical properties of the reagents and intermediates, such as their toxicity, flammability, and corrosivity, must be considered to ensure safe handling procedures are in place for large quantities.

Table of Optimized Reaction Parameters for a Related Synthesis (5-Bromo-4-fluoro-1H-indazole)

ParameterStep 1: BrominationStep 2: CyclizationStep 3: Deprotection
Starting Material 3-fluoro-2-methylaniline1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone
Reagent N-bromosuccinimideIsoamyl sulfitePotassium bicarbonate
Solvent AcetonitrileAcetic acidMethanol/Water
Temperature <10°C110°CRoom Temperature
Reaction Time 2 hours3-5 hours12 hours
Yield 98%40.5% - 42.8%77% - 81%

This data is derived from the synthesis of a structurally similar compound and serves as a reference for the potential optimization of the synthesis of this compound. google.com

Green Chemistry Principles in the Synthesis of Substituted Indazoles

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like substituted indazoles is of growing importance. beilstein-journals.org The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency.

Key Green Chemistry Metrics:

Several metrics are used to evaluate the "greenness" of a chemical process:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. A higher atom economy indicates less waste is generated.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is more desirable.

Process Mass Intensity (PMI): The PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more sustainable process.

Reaction Mass Efficiency (RME): RME is the ratio of the mass of the product to the total mass of reactants.

Application of Green Chemistry Principles to Indazole Synthesis:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. For some steps in heterocyclic synthesis, the use of greener solvents like polyethylene (B3416737) glycol (PEG) has been explored.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher atom economy and under milder conditions. They can also be recovered and reused, reducing waste.

Energy Efficiency: Synthetic routes should be designed to be energy-efficient. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible and by utilizing technologies like microwave-assisted synthesis to reduce reaction times.

Renewable Feedstocks: While not always feasible for complex molecules, the use of starting materials derived from renewable resources is a key principle of green chemistry.

Waste Reduction and Prevention: The most effective way to reduce waste is to design synthetic routes that generate minimal byproducts. This can be achieved through the use of highly selective reactions.

By carefully considering these principles during the development of the synthetic route for this compound, it is possible to create a process that is not only efficient and economically viable but also environmentally responsible.

Chemical Transformations and Reactivity Profile of 5 Bromo 4 Trifluoromethyl 1h Indazole

Reactivity at the Bromo Substituent

The bromine atom at the C5 position is a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the site of the bromo substituent.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. For substituted indazoles, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] have proven effective. nih.govresearchgate.net The reaction typically proceeds in the presence of a base, such as potassium carbonate, in a solvent system like dimethoxyethane and water. nih.gov Studies on various 5-bromoindazoles have shown that these substrates are suitable for Suzuki cross-coupling reactions, affording the desired products in good yields. nih.govnih.gov The efficiency of the coupling can be high even with N-alkyl and N-Boc protected indazoles. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgwikipedia.org This transformation is typically catalyzed by a palladium complex, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. thieme-connect.deorganic-chemistry.org This method allows for the introduction of various alkynyl groups at the 5-position of the indazole ring, which can serve as precursors for more complex structures. thieme-connect.de The reaction can be performed under mild, and in some cases, copper-free conditions. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like tBuXphos being suitable for coupling with indazoles. libretexts.org This reaction allows for the direct introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing heterocycles, at the 5-position of the indazole core. wikipedia.orgbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Indazole Systems

Coupling Reaction Catalyst / Ligand Base Substrates Product Type Reference
Suzuki-Miyaura Pd(dppf)Cl₂ K₂CO₃ 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid 5-(Pyrrol-2-yl)-1H-indazoles nih.gov
Sonogashira PdCl₂(PPh₃)₂ / CuI Amine Base 5-Bromoindoles/indazoles + Terminal Alkynes 5-Alkynyl-indazoles thieme-connect.de
Buchwald-Hartwig Pd(OAc)₂ / X-Phos KOt-Bu 2- or 4-Bromoestrones + Anilines C-N Coupled Products beilstein-journals.org
N-Arylation CuI / Diamine Ligand K₃PO₄ Indazoles + Aryl Iodides/Bromides N-Aryl-indazoles acs.orgorganic-chemistry.org

While palladium-catalyzed reactions are more common, the bromo substituent can potentially undergo nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the indazole ring system can activate the C-Br bond towards attack by potent nucleophiles. However, SNAr reactions on electron-rich heterocyclic systems like indazole can be challenging and often require harsh conditions or highly activated substrates. nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability and is generally unreactive under common synthetic conditions. mdpi.com Its primary influence on the molecule's reactivity is electronic; as a potent electron-withdrawing group, it significantly impacts the properties of the adjacent benzene (B151609) ring and the indazole system. mdpi.comnih.gov This group enhances the acidity of the N-H proton and influences the regioselectivity of reactions on the aromatic ring. Direct chemical transformations of the CF3 group itself are rare and would require harsh conditions, often involving radical pathways or specialized reagents for trifluoromethylation or defluorination. rsc.org The incorporation of a CF3 group is often a key step in drug design to improve metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov

Reactions at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be sites for substitution, typically alkylation or arylation. The reaction often yields a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.orgnih.govbeilstein-journals.org

N-Alkylation: The direct alkylation of 1H-indazoles with alkyl halides in the presence of a base commonly leads to a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The ratio of these isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 selectivity in some substituted indazoles. beilstein-journals.orgnih.govresearchgate.net The steric and electronic properties of substituents play a crucial role; electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, thereby affecting the product distribution. beilstein-journals.orgnih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atoms is typically achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often using copper(I) iodide (CuI) with a diamine ligand, has been successfully applied to indazoles, coupling them with aryl iodides or bromides. acs.orgorganic-chemistry.org These conditions often tolerate a variety of functional groups. acs.org However, regioselectivity can be an issue, particularly with aryl bromides, sometimes leading to mixtures of N1 and N2 arylated products. acs.org

Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles

Indazole Substrate Alkylating Agent Base / Solvent Major Isomer Key Finding Reference
C-3 Substituted Indazoles Alkyl Bromide NaH / THF N1 (>99%) NaH in THF provides a promising system for N1-selective alkylation. beilstein-journals.orgnih.gov
C-7 NO₂ or CO₂Me Indazoles Alkyl Bromide NaH / THF N2 (≥96%) Strong electron-withdrawing groups at C7 direct alkylation to the N2 position. beilstein-journals.orgnih.gov
Methyl 5-bromo-1H-indazole-3-carboxylate Isopropyl Iodide NaH / DMF Mixture (N1: 38%, N2: 46%) Conventional conditions can lead to mixtures with poor regioselectivity. beilstein-journals.org

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

Beyond reactions at the pre-existing substituents, the aromatic ring of the indazole system can itself undergo substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The indazole ring is generally considered electron-rich and susceptible to electrophilic attack. However, the reactivity and orientation of incoming electrophiles are heavily influenced by the existing substituents. wikipedia.orgmasterorganicchemistry.com The trifluoromethyl group is a strong deactivating, meta-directing group, while the bromo group is deactivating but ortho- and para-directing. libretexts.org The interplay between these groups, along with the directing effects of the fused pyrazole (B372694) ring, makes predicting the outcome complex. Generally, electrophilic substitution on deactivated rings requires forcing conditions. wikipedia.orgmasterorganicchemistry.com For unsubstituted indazoles, direct C3 arylation has been achieved using palladium catalysis. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack on the carbocyclic ring is generally difficult unless it is highly activated by strong electron-withdrawing groups. The presence of the trifluoromethyl group does increase the electrophilicity of the ring, but typically, an additional activating group, such as a nitro group, would be required for SNAr to proceed readily at positions other than the C-Br bond.

Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 4 Trifluoromethyl 1h Indazole

Design Principles for Novel Indazole Derivatives

The design of new derivatives based on the 5-bromo-4-(trifluoromethyl)-1H-indazole scaffold is guided by several established principles in medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design ligands with high affinity and selectivity. For indazole derivatives, SBDD can guide the modification of the scaffold to maximize interactions with key residues in the target's binding site. The indazole core itself is often used as a "hinge-binding" fragment, particularly in kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the protein backbone. nih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to exert a specific biological activity. For indazole analogues, pharmacophore models can be generated based on a set of known active compounds. nih.gov These models typically include features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. The this compound scaffold can be elaborated with different substituents to match the features of a given pharmacophore model, thereby increasing the probability of discovering new active compounds.

Regioselective Functionalization Techniques for Creating Compound Libraries

Creating libraries of derivatives from the this compound core requires precise control over the position of chemical modifications. Regioselective functionalization techniques are therefore critical for systematically exploring the chemical space around the scaffold.

N-Alkylation: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to two different regioisomers. The ratio of N1 to N2 products is influenced by several factors, including the substitution pattern on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. Generally, N1-substituted indazoles are thermodynamically more stable, while N2-isomers are often the kinetically favored products. researchgate.net

N1-Selective Alkylation: Conditions such as using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) tend to favor the formation of the N1-alkylated product. The steric bulk of substituents on the indazole ring, particularly at the C7 position, can also direct alkylation to the N1 position.

N2-Selective Alkylation: The use of bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can favor the formation of the N2-isomer. Mitsunobu conditions have also been shown to strongly favor N2-alkylation. For a closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate, highly regioselective N1- and N2-alkylations could be achieved by careful selection of reagents. nih.gov

C-H Functionalization and Cross-Coupling: The bromine atom at the C5 position is a key functional handle for introducing diversity.

Palladium-Catalyzed Cross-Coupling: The C5-bromo group is ideally suited for reactions like Suzuki-Miyaura (to form C-C bonds with boronic acids), Buchwald-Hartwig (to form C-N bonds with amines), and Sonogashira (to form C-C bonds with terminal alkynes) couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups at this position, enabling extensive exploration of the surrounding chemical space.

Functionalization at Other Positions: While the C5-bromo group is the most reactive handle, techniques for C-H functionalization at other positions, such as C3 or C7, have also been developed. These often involve directed metalation or palladium-catalyzed C-H activation, providing routes to multi-substituted indazole analogues. nih.govacs.org

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules from a common starting material. nih.gov The this compound scaffold is well-suited for DOS strategies due to its multiple reaction sites. A typical DOS approach would involve:

Scaffold Elaboration: Starting with the core scaffold, different functional groups are introduced at various positions. For example, a library can be created by performing N1-alkylation, N2-alkylation, and C5-Suzuki coupling on the parent indazole.

Introduction of Complexity: Multi-step reaction sequences can be employed to build more complex molecular architectures. For instance, a group introduced at the C5 position could contain another reactive functional group, allowing for a subsequent diversification reaction.

Stereochemical Diversity: If chiral building blocks are used in the derivatization (e.g., chiral amines in a Buchwald-Hartwig coupling or chiral alcohols in an N-alkylation), stereochemical diversity can be introduced into the library. nih.gov

The goal of DOS is not to optimize activity towards a single target but to generate a wide range of structures that can be screened against multiple biological targets to identify novel hits. semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Chemical Modifications of Derived Compounds

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical modifications to a scaffold affect its biological activity. For derivatives of this compound, SAR studies would systematically investigate the impact of substitutions at the N1, N2, and C5 positions, among others.

While specific SAR studies starting from this compound are not widely published, valuable insights can be drawn from studies on analogous substituted indazoles. For instance, in a series of indazole-based serotonin (B10506) receptor 2 (5-HT₂) agonists, substitutions at the 5-position were examined. nih.gov

The bromine atom at the C5 position is often a key interaction point. In some contexts, it can act as a hydrogen bond acceptor or participate in halogen bonding. Replacing the bromine with other groups allows chemists to probe the size and electronic requirements of the target's binding pocket. For example, in the development of 5-HT₂A agonists, replacing a hydrogen at the 5-position with a bromine atom (as in compound 19d below) led to high agonist potency. nih.gov

The trifluoromethyl group at C4 is a strong electron-withdrawing group and increases the lipophilicity of the molecule. This can enhance membrane permeability and metabolic stability by blocking a potential site of oxidation. Its impact on the acidity of the N-H proton also influences the regioselectivity of N-alkylation reactions.

The following table summarizes SAR data from a study on indazole derivatives as 5-HT₂ receptor agonists, illustrating how modifications at the 5-position of the indazole ring influence activity.

CompoundIndazole CoreR Group (Position 5)5-HT₂A Potency (EC₅₀, nM)5-HT₂B Potency (EC₅₀, nM)5-HT₂C Potency (EC₅₀, nM)
19a1-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole-H4201190128
19d1-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole-Br18929947
19e1-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole-Cl27331262
19f1-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole-F432563105
211-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole-Ph>10000>10000>10000

Data adapted from a study on substituted indazole-tetrahydropyridines as serotonin receptor agonists. nih.gov

From this data, a clear SAR trend emerges for this specific series: small halogen substituents at the 5-position are tolerated and can enhance potency (with bromo and chloro being favorable), while a large, bulky substituent like a phenyl group leads to a complete loss of activity. This highlights the importance of the C5 position for molecular recognition by the target receptors. Such studies are crucial for guiding the iterative process of lead optimization in drug discovery.

Spectroscopic Characterization Methodologies for 5 Bromo 4 Trifluoromethyl 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei. For 5-Bromo-4-(trifluoromethyl)-1H-indazole, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments offers a complete picture of its structure.

Proton NMR (¹H NMR)

Proton NMR spectroscopy is fundamental for identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indazole ring.

The aromatic region will be particularly informative. The protons on the benzene (B151609) ring portion of the indazole will show characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents. Based on data from similar substituted indazoles, the proton at position 7 (H-7) is expected to be a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 will likely appear as a doublet of doublets, being coupled to both H-7 and H-5. The proton at position 3 (H-3) in the pyrazole (B372694) ring will typically be a singlet. The N-H proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration.

A patent for the closely related compound, 5-bromo-4-fluoro-1H-indazole, provides a useful reference for the expected ¹H NMR spectrum. google.com The analysis of substituted indazoles often reveals predictable shielding and deshielding effects that aid in signal assignment. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-H10.0 - 13.0br s
H-38.0 - 8.5s
H-77.5 - 8.0d
H-67.2 - 7.7d

Note: Predicted values are based on the analysis of related substituted indazole structures. Actual values may vary.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of the substituents.

The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the indazole ring will have chemical shifts in the aromatic region (typically 110-150 ppm). The positions of the bromine and trifluoromethyl groups will significantly influence the chemical shifts of the adjacent carbon atoms. Carbons directly attached to the electron-withdrawing trifluoromethyl and bromine groups will be deshielded and appear at a lower field. The assignments of these signals can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC, which correlate carbon signals with their attached protons. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-3130 - 140
C-3a140 - 150
C-4115 - 125 (q, JC-F)
C-5110 - 120
C-6120 - 130
C-7110 - 120
C-7a135 - 145
CF₃120 - 130 (q, JC-F)

Note: Predicted values are based on the analysis of related substituted indazole structures. 'q' denotes a quartet due to C-F coupling. Actual values may vary.

Fluorine-19 NMR (¹⁹F NMR)

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial tool for the characterization of this compound. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making this technique highly sensitive.

The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal will be characteristic of a CF₃ group attached to an aromatic ring. Any coupling to nearby protons would be observable, providing further structural information. For instance, long-range coupling to the proton at position 3 might be detected under high-resolution conditions. Data from a supporting information document for related trifluoromethylated compounds shows a singlet for the CF3 group. rsc.org

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine NucleiPredicted Chemical Shift (ppm)Multiplicity
-CF₃-60 to -65s

Note: Predicted values are relative to a standard such as CFCl₃ and are based on typical values for trifluoromethyl groups on aromatic rings.

Nitrogen-15 NMR (¹⁵N NMR)

Nitrogen-15 NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms in the indazole ring.

The ¹⁵N NMR spectrum of this compound would be expected to show two distinct signals corresponding to the two nitrogen atoms (N-1 and N-2) of the indazole core. The chemical shifts of these nitrogen atoms are sensitive to tautomerism and substitution on the ring. nih.gov The N-1 nitrogen, bearing a proton, would likely appear at a different chemical shift compared to the N-2 nitrogen. The precise chemical shifts can help in distinguishing between N-1 and N-2 substituted isomers in derivative compounds. nih.gov

Table 4: Predicted ¹⁵N NMR Chemical Shifts for this compound

NitrogenPredicted Chemical Shift (ppm)
N-1-150 to -170
N-2-80 to -100

Note: Predicted values are relative to a standard such as nitromethane (B149229) and are based on general values for indazole systems. Actual values can vary significantly with solvent and substitution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its molecular formula. For this compound, both low-resolution and high-resolution mass spectrometry provide critical data for its identification.

In a standard electron ionization (EI) mass spectrum, the molecule would be expected to exhibit a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental composition. The calculated exact mass for C₈H₄BrF₃N₂ is 263.9510. An experimentally determined mass that matches this value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. The molecular formula for the related isomer, 5-Bromo-3-(trifluoromethyl)-1H-indazole, is C₈H₄BrF₃N₂ with an exact mass of 263.95100 Da. nih.gov

Table 5: Predicted HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z)
C₈H₄BrF₃N₂263.9510

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected absorptions include the N-H stretching vibration of the indazole ring, which typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The strong electron-withdrawing trifluoromethyl group will have characteristic C-F stretching absorptions, which are typically very strong and appear in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ region. A study on the gas-phase IR spectrum of indazole provides a basis for the assignment of the core ring vibrations.

Table 6: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H stretch3100 - 3400Medium, Broad
Aromatic C-H stretch3000 - 3100Medium
C=C / C=N stretch1400 - 1650Medium to Strong
C-F stretch1100 - 1300Strong
C-Br stretch500 - 700Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals, which is in turn influenced by the molecule's structure and the substituents attached to its chromophoric system.

For 1H-indazole and its derivatives, the UV-Vis absorption spectrum is typically characterized by multiple bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the aromatic bicyclic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the indazole ring.

Generally, electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on the nature of the transition and the position of substitution. For instance, the introduction of a nitro group, a strong electron-withdrawing group, to the indazole ring has been shown to shift the absorption bands. A comparative analysis of the UV-Vis spectral data for 1H-indazole and its substituted derivatives highlights the influence of such groups.

Compound Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Reference
1H-Indazole Acetonitrile (B52724) ~250, ~290 Not specified researchgate.net
1-Methylindazole Acetonitrile ~250, ~295 Not specified researchgate.net
2-Methylindazole Acetonitrile ~230, ~280, ~310 Not specified researchgate.net
4-Nitro-1H-indazole Not specified Not specified Not specified nih.gov
5-Nitro-1H-indazole Not specified Not specified Not specified nih.gov

Based on these principles, it is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would exhibit characteristic absorption bands corresponding to the π → π* transitions of the indazole core. The presence of the electron-withdrawing bromo and trifluoromethyl groups would likely modulate the positions and intensities of these bands compared to the parent 1H-indazole.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the crystal lattice parameters, space group, and the exact coordinates of each atom, thereby providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Direct crystallographic data for this compound has not been reported. However, the crystal structure of a closely related derivative, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provides valuable insights into the expected solid-state conformation and packing of a 5-bromo-1H-indazole core.

The crystallographic analysis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate revealed a nearly co-planar indazole ring system. In the crystal lattice, the molecules form inversion dimers through N—H···N hydrogen bonds, creating R²₂(8) graph-set motifs. These dimers are further interconnected into a three-dimensional network by weak aromatic π–π stacking interactions and C—H···O and C—H···Br hydrogen bonds.

Parameter tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å) 5.8281 (2)
b (Å) Not specified in abstract
c (Å) Not specified in abstract
α (°) Not specified in abstract
β (°) Not specified in abstract
γ (°) Not specified in abstract
Volume (ų) Not specified in abstract
Z Not specified in abstract
Key Bond Lengths (Å) Not available
Key Bond Angles (°) Not available
Dihedral Angle (pyrazole/benzene) 2.36 (5)°

The precise determination of the crystal structure of this compound through experimental X-ray diffraction would be necessary to confirm these predictions and to fully characterize its solid-state architecture.

Computational and Theoretical Studies of 5 Bromo 4 Trifluoromethyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 5-Bromo-4-(trifluoromethyl)-1H-indazole. These calculations provide a detailed picture of the electron distribution and the nature of the molecular orbitals (MOs), which are essential for understanding the molecule's stability, reactivity, and spectroscopic properties.

The electronic structure is significantly influenced by the substituents on the indazole core. The bromine atom at the 5-position and the trifluoromethyl group at the 4-position are both strong electron-withdrawing groups. The trifluoromethyl group, in particular, exerts a powerful inductive effect (-I) due to the high electronegativity of the fluorine atoms. This leads to a general polarization of the electron density within the molecule, affecting the aromaticity of the bicyclic system.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. For substituted indazoles, DFT calculations can precisely map the spatial distribution of these frontier orbitals. It is anticipated that the HOMO would be distributed primarily over the indazole ring, while the LUMO might have significant contributions from the trifluoromethyl group, making it susceptible to nucleophilic attack under certain conditions.

Below is a hypothetical data table summarizing typical outputs from quantum chemical calculations for a molecule like this compound, based on studies of similar compounds. nih.govrsc.orgdntb.gov.ua

Calculated Property Value Significance
HOMO Energy -7.2 eVRelates to ionization potential and electron-donating ability.
LUMO Energy -1.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 5.7 eVIndicates chemical stability and low reactivity.
Dipole Moment 3.5 DSuggests a polar molecule with significant charge separation.

Note: These values are illustrative and would require specific DFT calculations for this compound for precise figures.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the trifluoromethyl group. While the indazole ring system is rigid, the C-CF3 bond allows for rotational isomerism. Conformational analysis aims to identify the most stable arrangement of the trifluoromethyl group relative to the plane of the indazole ring.

Theoretical methods can be used to construct a potential energy surface (PES) by systematically rotating the trifluoromethyl group and calculating the energy at each step. researchgate.net This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The rotational barrier of the trifluoromethyl group is an important parameter that can be determined from the PES.

For the trifluoromethyl group, a staggered conformation relative to the adjacent C-C bonds of the indazole ring is generally expected to be the most stable due to the minimization of steric hindrance. The energy landscape would likely show three equivalent or nearly equivalent energy minima corresponding to the staggered conformations. The energy barriers to rotation are typically low for trifluoromethyl groups, suggesting that at room temperature, rapid rotation would occur.

A representative table of conformational analysis data is presented below.

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (°) Population (%)
Staggered 1 0.006033.3
Eclipsed 1 2.50-
Staggered 2 0.0018033.3
Eclipsed 2 2.5120-
Staggered 3 0.0030033.3
Eclipsed 3 2.5240-

Note: The dihedral angle would be defined by F-C-C-C atoms. The relative energies and populations are hypothetical and for illustrative purposes.

Tautomerism and Isomerism Investigations of the Indazole Core

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. The two most common tautomers are the 1H-indazole and the 2H-indazole. nih.govnih.gov Theoretical calculations are instrumental in determining the relative stabilities of these tautomers.

For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.govnih.gov This is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, which is generally more stable than the quinonoid structure of the 2H form. beilstein-journals.org Computational studies on a wide range of indazoles have consistently shown the 1H tautomer to be lower in energy. nih.govnih.gov It is therefore highly probable that this compound exists predominantly as the 1H tautomer.

Isomerism in this context would primarily refer to positional isomers, where the bromine and trifluoromethyl groups are at different positions on the indazole ring. While this compound is the specific compound of interest, theoretical calculations can be used to compare its stability against other possible positional isomers. Such studies would involve calculating the ground-state energies of each isomer and comparing them. These calculations would likely confirm that the relative positioning of the substituents as named is a stable arrangement.

The following table summarizes the expected findings from a theoretical investigation of tautomerism.

Tautomer/Isomer Relative Energy (kcal/mol) Predicted Stability
This compound 0.00Most Stable
5-Bromo-4-(trifluoromethyl)-2H-indazole +3.1Less Stable

Note: The relative energy is an estimated value based on general findings for indazole tautomers. beilstein-journals.org

Reaction Mechanism Predictions for Synthesis and Transformations

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering a detailed understanding of the reaction pathway.

The synthesis of substituted indazoles often involves cyclization reactions. For instance, a plausible synthetic route could involve the cyclization of a suitably substituted phenylhydrazine (B124118) derivative. DFT calculations can be employed to model the transition state of the key ring-closing step, providing insights into the feasibility of the reaction and the factors that influence its rate.

Furthermore, theoretical studies can predict the regioselectivity of subsequent reactions, such as N-alkylation. beilstein-journals.org The indazole anion, formed upon deprotonation, can be alkylated at either the N1 or N2 position. Computational modeling can determine the relative energies of the transition states leading to the N1 and N2 products, thereby predicting the major product under different reaction conditions. For many indazoles, N1-alkylation is kinetically and thermodynamically favored. beilstein-journals.org

A hypothetical summary of a mechanistic study is provided in the table below.

Reaction Step Calculated Activation Energy (kcal/mol) Predicted Rate Key Intermediate
Indazole Ring Closure 15-20Moderate to FastCyclization Transition State
N1-Alkylation 10-15FastN1-Alkylation Transition State
N2-Alkylation 12-18Slower than N1N2-Alkylation Transition State

Note: These are generalized values and would vary depending on the specific reactants and conditions.

Molecular Docking Simulations for Understanding Theoretical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in drug discovery to predict the binding of a ligand to a protein receptor, the principles of molecular docking can be applied to understand the fundamental chemical interactions between this compound and other molecules in a non-biological context.

The focus of such a study would be on the nature and geometry of non-covalent interactions, such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. nih.gov The indazole core provides both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). The bromine atom can participate in halogen bonding, an interaction that is gaining increasing recognition in molecular recognition and crystal engineering. The trifluoromethyl group, while generally considered non-polar, can engage in weak hydrogen bonds and other electrostatic interactions.

A docking simulation would involve placing this compound into a defined binding site of a host molecule and using a scoring function to evaluate the strength of the interaction for different poses. The results would provide a detailed, three-dimensional model of the intermolecular interactions.

The table below illustrates the type of information that can be obtained from molecular docking simulations focused on chemical interactions.

Interaction Type Potential Interacting Groups Typical Distance (Å) Energy Contribution (kcal/mol)
Hydrogen Bond Indazole N-H with an acceptor; Indazole N with a donor1.8 - 2.5-3 to -8
Halogen Bond Bromine atom with a nucleophile2.5 - 3.5-1 to -5
π-π Stacking Indazole aromatic system with another aromatic ring3.4 - 3.8-1 to -3
Hydrophobic Interactions Trifluoromethyl group with non-polar groups> 3.0Variable

Note: These are general ranges for the specified interactions.

Mechanistic Investigations of Biological Interactions of 5 Bromo 4 Trifluoromethyl 1h Indazole Excluding Clinical Outcomes

Molecular Target Identification and Ligand-Binding Mechanisms

Currently, there is a notable absence of published scientific literature detailing the specific molecular targets of 5-bromo-4-(trifluoromethyl)-1H-indazole. Comprehensive searches of scholarly databases and patent literature did not yield studies that have successfully identified and validated the protein, nucleic acid, or other macromolecular targets with which this compound interacts. Consequently, the mechanisms of ligand-binding, including the specific amino acid residues involved in potential binding pockets, the nature of the intermolecular forces at play (such as hydrogen bonding, hydrophobic interactions, or van der Waals forces), and the conformational changes induced upon binding, remain uncharacterized for this compound.

Cellular Pathway Modulation at a Biochemical Level

In line with the lack of identified molecular targets, there is no available research on the modulation of cellular pathways at a biochemical level by this compound. Studies investigating the downstream effects of this compound on signaling cascades, metabolic pathways, or other cellular processes have not been reported. Therefore, its impact on the phosphorylation status of key signaling proteins, the activity of downstream effector enzymes, or the concentration of secondary messengers is presently unknown.

Enzymatic Inhibition and Activation Studies in vitro

There are no publicly available in vitro studies that have systematically evaluated the inhibitory or activating effects of this compound against a panel of enzymes. As such, key parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the activation constant (Ka) for this compound against any specific enzyme are not available in the scientific literature. The mechanism of any potential enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is also undetermined.

Interactive Data Table: In vitro Enzymatic Activity of this compound

Enzyme TargetIC50 (µM)Ki (µM)Type of Inhibition/ActivationReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Receptor Binding Profiling and Affinity Determination

Comprehensive receptor binding profiling for this compound has not been reported in the accessible scientific literature. There are no published studies that have assessed the binding affinity of this compound for a broad range of receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. Consequently, the dissociation constant (Kd) or the inhibition constant (Ki) values that would quantify the affinity of this compound for any specific receptor are unknown.

Interactive Data Table: Receptor Binding Affinity of this compound

Receptor TargetBinding Affinity (Kd/Ki in nM)Assay TypeReference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Applications of 5 Bromo 4 Trifluoromethyl 1h Indazole Beyond Medicinal Chemistry

Agrochemical Applications

The indazole core is a recognized pharmacophore in the development of agrochemicals, with various derivatives exhibiting a range of bioactivities. researchgate.netresearchgate.net The class of azole compounds, which includes indazoles, has been a cornerstone in the development of fungicides for crop protection for several decades. biotech-asia.orgnih.gov Synthetic indazole derivatives have been investigated for herbicidal, insecticidal, and fungicidal properties. researchgate.net

The incorporation of a trifluoromethyl (-CF3) group is a common strategy in agrochemical design to enhance the efficacy of active ingredients. nih.gov This group can increase the metabolic stability and membrane permeability of a compound, leading to improved performance. Similarly, halogenation, such as the inclusion of a bromine atom, is a well-established method for modifying the biological activity of molecules. researchgate.net

Although the specific pesticidal, bactericidal, insecticidal, or fungicidal properties of 5-Bromo-4-(trifluoromethyl)-1H-indazole are not extensively detailed in publicly available research, the activities of related indazole derivatives suggest its potential in this sector. For instance, certain indazole-linked triazoles have demonstrated significant antifungal activity, and other indazole-based compounds have been developed as insecticides. researchgate.netnih.gov Novel 6-indazolyl-2-picolinic acids have also shown promise as herbicides. mdpi.com

To illustrate the agrochemical potential of the indazole scaffold, the following table summarizes the observed activities of several related indazole derivatives.

Compound Class/DerivativeAgrochemical ActivityKey FindingsReference
Indazole-linked triazoles (e.g., with 5-bromo substitution)AntifungalExhibited significant in vitro activity against various fungal cultures (Candida spp., Aspergillus spp.) and in vivo efficacy against Candida albicans. nih.gov
IndazolylchromonesAntifungalShowed very good activity against plant pathogenic fungi Sclerotium rolfsii and Fusarium oxysporum. researchgate.net
6-Indazolyl-2-picolinic AcidsHerbicidalDisplayed excellent inhibition of root growth in various weed species. mdpi.com
General Indazole DerivativesInsecticidalThe indazole scaffold was used as a model for the development of the commercial insecticide indoxacarb. researchgate.net

Materials Science Applications

The indazole nucleus is not only explored for its biological activities but also for its applications in materials science. researchgate.netresearchgate.net Heterocyclic compounds, in general, are fundamental building blocks for a variety of functional materials, including dyes and pigments. nih.gov Indazole derivatives, with their aromatic and electron-rich nature, have been noted for their potential use in the production of various dyes. researchgate.net

The specific use of this compound as a building block for functional polymers or dyes has not been detailed in the reviewed scientific literature. However, the presence of reactive sites—the bromine atom, which can participate in cross-coupling reactions, and the N-H of the indazole ring, which can be functionalized—makes it a plausible candidate for incorporation into larger molecular structures like polymers or for the synthesis of complex dye molecules. pnrjournal.com Further research would be required to explore and develop these potential applications.

Analytical Chemistry Reagents or Probes

In the field of analytical chemistry, molecules with specific functionalities are often employed as reagents or probes for the detection and quantification of other substances. While indazole and its derivatives are utilized as versatile synthetic intermediates in the construction of new molecules, their application as standalone analytical reagents or probes is not a widely documented area of research. chemicalbook.com

Currently, there is no specific information available in the scientific literature describing the use of this compound as an analytical chemistry reagent or probe.

Patent Landscape Analysis for 5 Bromo 4 Trifluoromethyl 1h Indazole Chemical Research Focus

Review of Synthetic Method Patents Involving the Compound

Direct patents outlining the synthesis of 5-Bromo-4-(trifluoromethyl)-1H-indazole are not readily found in the public domain. However, the patent literature for structurally similar compounds offers a strong basis for plausible and protected synthetic strategies. A notable example is the Chinese patent CN110452177A, which details a synthetic method for the closely related 5-bromo-4-fluoro-1H-indazole. googleapis.com This patent provides a viable blueprint for the synthesis of the trifluoromethyl analogue.

The patented synthesis of the fluoro-analogue starts from 3-fluoro-2-methylaniline (B146951) and proceeds through a three-step process: bromination, ring closure, and deprotection. googleapis.com Adapting this for this compound would likely involve starting with a corresponding trifluoromethyl-substituted aniline (B41778).

Plausible Synthetic Route based on Related Patents:

A probable synthetic pathway, inferred from patents like CN110452177A, would likely involve the following key transformations:

StepReaction TypeStarting Material (Hypothetical)ReagentsIntermediate/Product
1Bromination2-Methyl-3-(trifluoromethyl)anilineN-Bromosuccinimide (NBS) in Acetonitrile (B52724)2-Bromo-6-methyl-3-(trifluoromethyl)aniline
2Diazotization & Cyclization2-Bromo-6-methyl-3-(trifluoromethyl)anilineIsoamyl nitrite (B80452), Potassium acetateN-acetyl-5-bromo-4-(trifluoromethyl)-1H-indazole
3DeprotectionN-acetyl-5-bromo-4-(trifluoromethyl)-1H-indazoleAcid or Base HydrolysisThis compound

This hypothetical synthesis is based on established and patented methodologies for similar indazole formations. googleapis.com The conditions are generally mild and suitable for industrial-scale production, a key consideration in patent applications for synthetic methods. googleapis.com

Analysis of Patents for Chemical Intermediates and Advanced Precursors

While patents specifically claiming this compound as an intermediate are scarce, numerous patents for broader classes of therapeutic indazole derivatives suggest its potential utility. Patents often claim a genus of compounds with various substituents, and the bromo and trifluoromethyl groups are frequently included as possible modifications.

For instance, patent applications for kinase inhibitors often feature an indazole core. nih.gov The 5-bromo substituent on the indazole ring is a particularly useful handle for further chemical modification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or other functional groups at this position, leading to a diverse library of potential drug candidates.

The 4-(trifluoromethyl) group is a common feature in modern medicinal chemistry. Its inclusion can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target. Patents for indazole-based therapeutics often include the trifluoromethyl group as a desirable substituent on the benzene (B151609) ring portion of the indazole.

Therefore, this compound is a logical and valuable, though not explicitly named, advanced precursor for the synthesis of more complex, patented indazole derivatives. A patent for a final drug molecule containing the 5-substituted-4-(trifluoromethyl)-1H-indazole core would inherently provide protection for the use of this compound as the starting material in that specific synthesis.

Trends in Patenting Indazole Derivatives with Trifluoromethyl and Bromo Substituents

The patent landscape for indazole derivatives reveals several key trends, particularly for those bearing trifluoromethyl and bromo substituents. These trends are largely driven by the therapeutic areas where indazole-based compounds have shown promise.

Key Therapeutic Areas in Recent Patents:

Oncology: A significant portion of recent patents for indazole derivatives are for their use as kinase inhibitors in cancer therapy. nih.gov The flexibility of substitution on the indazole ring allows for fine-tuning of selectivity and potency against various kinase targets.

Inflammatory Diseases: Indazole derivatives have been patented for their anti-inflammatory properties, often targeting key signaling pathways in the inflammatory response.

Neurological Disorders: There is growing interest in the application of indazole derivatives for the treatment of neurological conditions.

Substitution Patterns and Intellectual Property:

Patents in this area tend to claim large Markush structures, encompassing a wide range of possible substituents. This strategy allows for broad intellectual property protection. The inclusion of "halogen" (which covers bromo) and "haloalkyl" (which covers trifluoromethyl) as possible substituents is a common feature in these patents.

The trend is to patent final, highly functionalized molecules rather than the basic building blocks. This means that while this compound itself may not be the primary subject of a patent, its implicit role as a key intermediate is protected through the patents on the final products derived from it. The value of this intermediate is thus tied to the success of the therapeutic agents synthesized from it.

Interactive Data Table of Related Compounds and Patents:

Compound NamePatent/ReferenceKey Features
5-Bromo-4-fluoro-1H-indazoleCN110452177APatented synthetic method for a closely related analogue. googleapis.com
5-Bromo-1H-indazoleUS06313110B1Patented synthetic routes from 4-bromo-2-methylaniline.
General Indazole DerivativesWO2024179948A1Claims indazole compounds with optional bromo and trifluoromethyl substituents as PKMYT1 kinase inhibitors.
5-Substituted IndazolesUS9163007B2Claims 5-substituted indazoles as kinase inhibitors, with trifluoromethyl groups mentioned. nih.gov

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